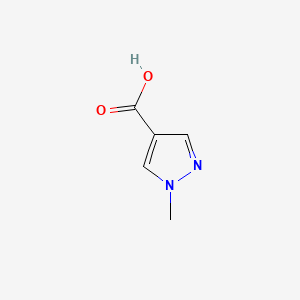

1-methyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPPWUOZCSMDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349119 | |

| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5952-92-1 | |

| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methyl-1H-pyrazole-4-carboxylic acid NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 1-methyl-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound (C₅H₆N₂O₂), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of spectral data, offering researchers, scientists, and drug development professionals a detailed narrative on the strategic approach to NMR analysis. We will explore the causality behind experimental choices, from solvent selection to the deployment of advanced 2D NMR techniques, ensuring a self-validating system for unambiguous structural elucidation and purity assessment. The guide includes detailed, step-by-step protocols, data interpretation strategies, and visual aids to facilitate a deeper understanding of the molecular architecture.

Introduction: The Significance of Structural Verification

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its broad spectrum of pharmacological activities.[3] As a bifunctional molecule featuring a stable N-methylated pyrazole core and a carboxylic acid moiety, it serves as a versatile intermediate in the synthesis of fungicides and other biologically active agents.[1] Given its role as a foundational component in complex molecular design, rigorous and unambiguous confirmation of its structure and purity is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. It provides unparalleled insight into the molecular framework by probing the chemical environment of each ¹H and ¹³C nucleus. This guide details the logical workflow, from initial sample preparation to the final, definitive structural assignment using a combination of 1D and 2D NMR experiments.

Foundational Principles: NMR of a Substituted Pyrazole

The NMR spectrum of this compound is dictated by the unique electronic environment of the pyrazole ring, which is influenced by the electron-donating N-methyl group and the electron-withdrawing carboxylic acid group.

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electron density around the nucleus. The aromatic pyrazole ring protons are deshielded and appear downfield. The N-methyl protons are shielded and appear upfield.

-

Spin-Spin Coupling (J-coupling): This phenomenon, mediated through chemical bonds, causes signals to split into multiplets and provides direct evidence of connectivity. In this molecule, we are primarily concerned with long-range heteronuclear couplings (e.g., ²JCH, ³JCH), which are critical for piecing together the molecular skeleton.[4][5]

-

Structural Features:

-

N-Methylation: The methyl group on the N1 position prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, simplifying the spectrum by locking the molecule into a single isomeric form.[6][7]

-

Ring Protons: The protons at the C3 and C5 positions are chemically distinct and will appear as separate signals. They lack adjacent proton neighbors, so they are expected to be singlets (or very finely split by long-range coupling).

-

Carboxylic Acid Proton: The chemical shift of the -COOH proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6]

-

Experimental Design and Protocols

A successful NMR analysis is rooted in meticulous experimental design. The following protocols are designed to be a self-validating system, where data from one experiment logically informs and confirms the next.

Diagram: Overall NMR Analysis Workflow

Caption: Logical workflow from sample preparation to final structure verification.

Protocol 1: Sample Preparation

Causality: The choice of solvent is the most critical decision at this stage. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the acidic -COOH proton, often allowing it to be observed as a distinct, albeit broad, signal. In contrast, protic solvents like D₂O or CD₃OD would cause the acidic proton to exchange with deuterium, rendering it invisible.[6]

-

Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

-

Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically >4 cm).

Protocol 2: NMR Data Acquisition

These steps assume a standard 400-600 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard 1D proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

Rationale: This initial spectrum serves as a rapid check of sample purity and provides the foundational data for all subsequent experiments.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, 1024 to 2048 scans are often required for good sensitivity.

-

Rationale: This experiment identifies all unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to single lines for each carbon.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

These are proton-detected experiments, making them significantly more sensitive than direct ¹³C detection.[8]

-

COSY (COrrelation SpectroscopY): Acquire a standard DQF-COSY experiment. This will reveal protons that are coupled to each other (typically over 2-3 bonds).[8][9]

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard phase-sensitive HSQC experiment. This experiment correlates protons directly to the carbons they are attached to (¹JCH).[6][8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[6][8]

-

Spectral Interpretation and Structural Elucidation

Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Signal Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H-COOH | > 12.0 | br s | 1H | Highly deshielded acidic proton, broad due to exchange and hydrogen bonding. |

| H5 | ~8.1 - 8.3 | s | 1H | Aromatic proton, deshielded by adjacent nitrogen (N1) and conjugation with the carboxyl group. |

| H3 | ~7.8 - 8.0 | s | 1H | Aromatic proton, slightly less deshielded than H5. |

| N-CH₃ | ~3.8 - 4.0 | s | 3H | Methyl protons attached to nitrogen, appearing as a sharp singlet. |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Signal Assignment | Expected δ (ppm) | Rationale |

| C=O | ~163 - 165 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C5 | ~138 - 140 | Aromatic CH carbon adjacent to the N-methyl group. |

| C3 | ~132 - 134 | Aromatic CH carbon adjacent to the unsubstituted nitrogen. |

| C4 | ~110 - 112 | Quaternary carbon bearing the carboxyl group. Shielded relative to C3/C5. |

| N-CH₃ | ~38 - 40 | Aliphatic carbon of the N-methyl group. |

Note: The exact chemical shifts can vary based on concentration and the specific spectrometer used. The relative order of signals is the most important diagnostic feature.

Analysis Using 2D NMR: The Key to Unambiguous Assignment

While 1D spectra provide the basic data, 2D NMR is essential for connecting the pieces and providing irrefutable proof of the structure.

-

COSY Analysis: For this molecule, the COSY spectrum will be very simple. It will show no cross-peaks between the H3 and H5 signals, confirming they are not on adjacent carbons and lack a ³J(H,H) coupling pathway. This is a crucial piece of negative evidence.

-

HSQC Analysis: The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations. It will definitively link:

-

The proton signal at ~8.2 ppm to the carbon signal at ~139 ppm (H5-C5 ).

-

The proton signal at ~7.9 ppm to the carbon signal at ~133 ppm (H3-C3 ).

-

The proton signal at ~3.9 ppm to the carbon signal at ~39 ppm (N-CH₃ ). This step assigns all protonated carbons but leaves the two quaternary carbons (C4 and C=O) unassigned.

-

-

HMBC Analysis: The Final Proof: The HMBC experiment reveals multi-bond correlations and is the most powerful tool for this analysis. The key expected correlations are:

-

From N-CH₃ Protons (~3.9 ppm):

-

A strong correlation to C5 (~139 ppm) (³JCH).

-

A strong correlation to C3 (~133 ppm) (³JCH).

-

Insight: These two correlations definitively prove the methyl group is on N1, as it is three bonds away from both C3 and C5.

-

-

From H5 Proton (~8.2 ppm):

-

A correlation to C4 (~111 ppm) (²JCH).

-

A correlation to C3 (~133 ppm) (³JCH).

-

A correlation to the C=O carbon (~164 ppm) (³JCH).

-

Insight: The correlation to the C=O carbon confirms the position of the carboxylic acid group at C4.

-

-

From H3 Proton (~7.9 ppm):

-

A correlation to C5 (~139 ppm) (³JCH).

-

A correlation to C4 (~111 ppm) (²JCH).

-

A potential weaker correlation to the N-CH₃ carbon (~39 ppm) (³JCH).

-

Insight: The correlation to C4 provides further confirmation for the assignment of this quaternary carbon.

-

-

Diagram: Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations for structural assignment.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a strategic, multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide the initial characterization, they are insufficient for unambiguous assignment. The systematic application of 2D NMR techniques, particularly HSQC and HMBC, is essential. The HMBC experiment, by revealing the long-range connectivity between protons and carbons, serves as the definitive tool to place the methyl and carboxyl substituents and to assign all quaternary carbons, thereby providing a complete and validated structural proof. This rigorous analytical workflow ensures the high fidelity required for molecules destined for applications in research and development.

References

- F.A.L. Anet, I. Yavari.

- BenchChem.

- Concepcion Lopez, et al. "A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1993, 71(5): 678-687.

- ResearchGate. "¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- Smolecule. "Buy this compound | 5952-92-1." Smolecule.

- K. Nagarajan, et al. "Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1986, 96(1-2): 1-17.

- H.-H. Limbach, et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2004, 28(4): 508-515.

- José Elguero, et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules, 2018, 23(12): 3288.

- PubChem. "this compound.

- ResearchGate. "¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6.

- ResearchGate. "Chemical shift values of the anomeric protons in the ¹H NMR spectra...

- H. Friebolin. "Combination of ¹H and ¹³C NMR Spectroscopy." In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.

- U. S. Sorensen, et al. "Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.

- Semantic Scholar.

- JEOL. "Structural Analysis of Organic Compound Using 2D - NMR Spectrum." JEOL.

- ResearchGate. "Chemical shift values and assigned coupling constants of compound (4 a)...

- ResearchGate. "Key COSY/HMBC correlations of compound 4a.

- S. Ok, et al. "H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives.

- University of California, Davis. "V J-Coupling." Chem 210B, Winter 2005.

- Wikipedia. "J-coupling." Wikipedia, The Free Encyclopedia.

- SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC).

- "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, uploaded by Scott Lorimer, 10 August 2020.

Sources

- 1. Buy this compound | 5952-92-1 [smolecule.com]

- 2. This compound | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. weizmann.ac.il [weizmann.ac.il]

- 5. J-coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

The Crystalline Architecture of 1-Methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of the molecular and supramolecular characteristics of 1-methyl-1H-pyrazole-4-carboxylic acid. This heterocyclic compound serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, particularly as a key building block for a class of fungicides.[1] Understanding its solid-state properties, most notably its crystal structure, is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation strategies.

While extensive research has been conducted on the synthesis and application of this compound and its derivatives, a complete, publicly accessible single-crystal X-ray diffraction dataset for the parent compound remains elusive at the time of this publication. This guide, therefore, synthesizes the available crystallographic data from closely related analogues and spectroscopic information to present a robust model of its crystalline architecture. We will delve into the foundational principles governing its molecular geometry and the intricate network of intermolecular forces that dictate its solid-state packing.

Molecular Structure and Conformation

This compound, with the molecular formula C₅H₆N₂O₂, is a planar heterocyclic molecule.[1] The core of the molecule is a five-membered pyrazole ring, an aromatic system containing two adjacent nitrogen atoms. A methyl group is substituted at the N-1 position, and a carboxylic acid functional group is attached at the C-4 position.

The aromatic nature of the pyrazole ring results in electron delocalization across the C-N bonds, leading to bond lengths that are intermediate between typical single and double bonds. This planarity is a key determinant of the potential for π-π stacking interactions in the crystal lattice. The carboxylic acid moiety, with its capacity for strong hydrogen bonding, is the primary driver of the supramolecular assembly in the solid state.

Supramolecular Assembly and Crystal Packing: An Insight from Analogues

Crystallographic analyses of pyrazole-carboxylic acids and their derivatives consistently reveal a dominant structural motif: the formation of centrosymmetric carboxylic acid dimers through robust O-H···O hydrogen bonds.[1] This interaction creates a characteristic R²₂(8) ring pattern, a common feature in the crystal structures of carboxylic acids.

In the case of this compound, it is highly probable that these carboxylic acid dimers act as the primary building blocks of the crystal lattice. These dimers are then further organized into a three-dimensional network through a series of weaker intermolecular interactions. The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor (N-H, though methylated in this case) and acceptor. Consequently, N-H···O, N-H···N, and O-H···N hydrogen bonding patterns are observed in the crystal structures of related pyrazole carboxylic acids.[1]

These interactions lead to the formation of quasi-linear ribbons or sheets, which are then packed in a manner that maximizes van der Waals forces and, where applicable, π-π stacking interactions between the aromatic pyrazole rings. The presence of water molecules in hydrated crystal forms can further stabilize the structure by acting as bridges between these chains.

Caption: Hypothetical crystal packing of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a pyrazole ester followed by hydrolysis.[1]

Step 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add methylhydrazine under acidic or thermal conditions.

-

The reaction mixture is stirred for a specified period to facilitate the cyclocondensation reaction, forming the pyrazole core.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

The purified ethyl 1-methyl-1H-pyrazole-4-carboxylate is subjected to alkaline or acidic hydrolysis. A common method involves heating with an aqueous solution of sodium hydroxide or sulfuric acid.[1]

-

For instance, hydrolysis can be achieved by heating with 50% v/v sulfuric acid at 50-60°C for 12 hours.[1]

-

After completion of the reaction, the mixture is cooled and acidified to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to yield this compound.

Caption: Synthetic workflow for this compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.

-

Solvent Selection: A solvent screen should be performed to identify a suitable solvent or solvent system in which this compound has moderate solubility. Common solvents for crystallization of organic acids include ethanol, methanol, acetone, and mixtures with water.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly in a loosely covered container in a vibration-free environment.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

The rate of cooling should be controlled to promote the growth of a small number of large crystals rather than a large number of small crystals.

-

Spectroscopic and Thermal Analysis

While a definitive crystal structure is pending, spectroscopic and thermal analysis provide crucial information for confirming the molecular structure and assessing the purity and thermal stability of the crystalline material.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals corresponding to the methyl protons, the two distinct pyrazole ring protons, and the acidic proton of the carboxylic acid. | Confirms the molecular structure and provides information on the electronic environment of the protons. |

| ¹³C NMR | Resonances for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. | Elucidates the carbon framework of the molecule. |

| FT-IR | A broad O-H stretching band characteristic of a hydrogen-bonded carboxylic acid. C=O stretching vibration of the carboxylic acid. C-N and C=C stretching vibrations of the pyrazole ring. | Confirms the presence of the key functional groups and provides insights into the hydrogen bonding environment. |

| DSC/TGA | A sharp endothermic peak in the DSC thermogram corresponding to the melting point. TGA will show the thermal stability and decomposition profile. | Determines the melting point, purity, and thermal stability of the crystalline solid. |

Conclusion and Future Directions

This compound is a molecule of significant industrial and scientific interest. While its molecular structure is well-established, a comprehensive understanding of its solid-state chemistry is hampered by the lack of a publicly available, complete crystal structure. The insights from related compounds strongly suggest a crystal packing dominated by hydrogen-bonded carboxylic acid dimers, which are further assembled into a three-dimensional network.

The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This will enable a deeper understanding of its polymorphism, which is crucial for controlling its physical properties in pharmaceutical and agrochemical formulations. Furthermore, a detailed crystallographic analysis will provide a solid foundation for computational modeling and the rational design of co-crystals and other solid forms with tailored properties.

References

Sources

A Technical Guide to the Solubility of 1-Methyl-1H-pyrazole-4-carboxylic Acid: Theoretical Prediction and Experimental Verification

Abstract: 1-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and functional materials like metal-organic frameworks (MOFs).[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and crystal engineering. This guide provides an in-depth analysis of the factors governing the solubility of this molecule. It synthesizes theoretical prediction methodologies, such as Hansen Solubility Parameters (HSP) and COSMO-RS, with practical, step-by-step experimental protocols for solubility determination. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework to predict, measure, and understand the solubility behavior of this compound in a range of common organic solvents.

Part 1: Physicochemical Characterization and Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses distinct functional groups that dictate its interactions with different solvents: a polar heterocyclic pyrazole ring, an N-methyl group, and a carboxylic acid moiety capable of hydrogen bonding and ionization.[3]

The molecule's structure suggests a high degree of polarity. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyrazole ring's nitrogen atoms are hydrogen bond acceptors. This combination leads to strong intermolecular forces in the solid state, reflected in its relatively high melting point of 203-208°C.[2] Overcoming these strong solute-solute interactions is a primary challenge for dissolution.

The carboxylic acid has a predicted pKa of approximately 3.88, indicating it is a moderately weak acid.[2] This is a critical parameter, as the molecule's charge state—and therefore its solubility, particularly in protic solvents—will be highly dependent on the pH of the medium. In basic conditions, it will deprotonate to form the more soluble carboxylate salt.

A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5952-92-1 | [1][4] |

| Molecular Formula | C₅H₆N₂O₂ | [1][4] |

| Molecular Weight | 126.11 g/mol | [1][4] |

| Physical Form | Solid | |

| Melting Point | 203-208 °C | [2] |

| Predicted Boiling Point | 306.9 ± 15.0 °C | [2] |

| Predicted pKa | 3.88 ± 0.10 | [2] |

| Computed XLogP3 | -0.2 | [1] |

The negative XLogP3 value indicates a hydrophilic nature, suggesting that while solubility in nonpolar solvents will be poor, miscibility with polar solvents is favorable, provided the solvent can effectively disrupt the solute's crystal lattice energy.[1]

Part 2: Theoretical Framework for Solubility Prediction

In the absence of comprehensive experimental data, theoretical models provide a powerful and cost-effective means for solvent screening and solubility prediction. These models range from simple qualitative rules to sophisticated quantum mechanical calculations.

2.1. The Principle of "Like Dissolves Like"

The foundational principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[5][6] Given the polar nature of this compound, with its capacity for hydrogen bonding and significant dipole moment, it is expected to be most soluble in polar solvents. Conversely, its solubility in nonpolar solvents like alkanes is predicted to be negligible.

2.2. Hansen Solubility Parameters (HSP)

A more quantitative evolution of this principle is the Hansen Solubility Parameter (HSP) model. This framework deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "Hansen space".[7]

-

δd: Energy from dispersion forces (van der Waals).

-

δp: Energy from polar forces (dipole-dipole interactions).

-

δh: Energy from hydrogen bonding forces.

The principle is that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[7] The distance (Ra) between two points in Hansen space is a measure of their compatibility; a smaller distance implies higher affinity. While the specific HSP values for this compound are not published, we can infer its characteristics. The carboxylic acid and pyrazole groups will contribute significantly to high δp and δh values.[8][9] Therefore, suitable solvents will also possess high polar and hydrogen bonding parameters.

2.3. COSMO-RS: A Quantum Chemistry Approach

For a higher level of predictive accuracy, the "Conductor-like Screening Model for Real Solvents" (COSMO-RS) offers a powerful alternative.[10][11] This method uses quantum chemistry to calculate the screening charge density on the surface of a molecule, from which it can derive the chemical potential of the molecule in any liquid or solvent mixture.[10][12] This allows for the ab initio prediction of thermodynamic properties like activity coefficients, partition coefficients, and solubility, without requiring experimental input beyond the molecular structure.[11][13] COSMO-RS is particularly valuable in early-stage development for screening large numbers of solvents to identify optimal candidates for synthesis, crystallization, and formulation.[12][14]

Logical Workflow for Theoretical Solvent Screening

The process of using these theoretical tools to identify suitable solvents can be visualized as a logical workflow. This begins with a broad assessment based on polarity and progresses to more refined, quantitative predictions.

Caption: Logical workflow for theoretical solvent selection.

Part 3: Experimental Determination of Solubility

Theoretical predictions must be validated by empirical measurement. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility due to its reliability and directness.[15]

3.1. Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Causality Statement: The core principle is to create a saturated solution where the solid solute is in thermodynamic equilibrium with the dissolved solute. This ensures that the measured concentration represents the maximum amount of solute that can dissolve under the specified conditions.

Materials & Equipment:

-

This compound (>97% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An "excess" ensures that undissolved solid remains at equilibrium. A general rule is to add 2-3 times the expected amount.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial. Record the exact volume.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. Expert Insight: For many compounds, 24 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 48-72 hours may be necessary.[15] A preliminary kinetic study is recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula: S (mg/mL) = (Concentration from analysis) × (Dilution Factor)

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility method.

Part 4: Expected Solubility Profile and Discussion

By synthesizing the theoretical principles with the molecule's known physicochemical properties, a predictive solubility profile can be constructed.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the carboxylic acid group and the polar pyrazole ring, overcoming the solute's crystal lattice energy. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule can hydrogen bond with these solvents. However, its solubility in water (as the free acid) is likely low due to its stable crystal structure.[3] In alcohols, solubility may be moderate. Solubility in water will increase dramatically with the addition of a base to form the highly soluble carboxylate salt. |

| Ethers | THF, Diethyl Ether | Low | These solvents are weaker hydrogen bond acceptors and have lower polarity than aprotic solvents like DMSO. They are less effective at disrupting the strong intermolecular forces of the solute.[3] |

| Ketones | Acetone, MEK | Low to Moderate | These solvents are polar and can accept hydrogen bonds, but are generally less effective solvents for carboxylic acids than DMSO or DMF. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | While possessing a dipole moment, these solvents are poor hydrogen bond partners. They will not effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Hexane, Toluene, Heptane | Negligible | The large mismatch in polarity ("like dissolves unlike") results in very weak solute-solvent interactions, which are insufficient to overcome the strong solute-solute interactions.[6] |

Part 5: Safety and Handling

This compound is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

Part 6: Conclusion

The solubility of this compound is governed by its highly polar nature, dominated by the carboxylic acid and pyrazole functionalities. Theoretical predictions strongly suggest that its highest solubility will be found in polar aprotic solvents such as DMSO and DMF. Its solubility in protic solvents is expected to be moderate and highly pH-dependent. In contrast, it is predicted to be practically insoluble in nonpolar and chlorinated solvents. For researchers and developers, this profile indicates that for synthetic applications, polar aprotic solvents are the preferred medium. For purification via crystallization, a mixed-solvent system (e.g., a polar solvent in which it is soluble and a nonpolar anti-solvent) is likely to be effective. The experimental protocols provided herein offer a reliable path to generating precise, quantitative data to validate these predictions and enable process optimization.

References

-

Wikipedia. COSMO-RS. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

SciSpace. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? [Link]

-

Software for Chemistry & Materials (SCM). COSMO-RS. [Link]

-

ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

YouTube. (2024). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

CUNY. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. This compound. [Link]

-

ACS Publications. (2023). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

National Center for Biotechnology Information. (2023). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]

-

Chemsrc. This compound. [Link]

-

Hansen-Solubility.com. Consideration of Hansen Solubility Parameters. Part 3. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

Sources

- 1. This compound | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5952-92-1 [smolecule.com]

- 3. This compound | 5952-92-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COSMO-RS - Wikipedia [en.wikipedia.org]

- 11. scm.com [scm.com]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. approcess.com [approcess.com]

- 15. youtube.com [youtube.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. biosynth.com [biosynth.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocycle

1-Methyl-1H-pyrazole-4-carboxylic acid (CAS No. 5952-92-1) is a substituted pyrazole derivative that has emerged as a pivotal building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a methylated pyrazole ring appended with a carboxylic acid moiety, bestows upon it a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of functional molecules.[2][3] The pyrazole scaffold itself is a well-established pharmacophore present in numerous pharmaceuticals, and the strategic placement of the carboxylic acid group provides a convenient handle for derivatization. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its relevance to researchers in the fields of medicinal chemistry and agrochemical development.[1][2]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in synthesis. A summary of these key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| CAS Number | 5952-92-1 | [4] |

| Appearance | White to light yellow powder | [5] |

| Melting Point | 206-214 °C | [6] |

| Boiling Point (Predicted) | 306.9 ± 15.0 °C | [4] |

| pKa (Predicted) | 3.88 ± 0.10 | [2] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [4] |

| InChIKey | UPPPWUOZCSMDTR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CN1C=C(C=N1)C(=O)O | [4] |

Synthesis and Purification: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the hydrolysis of its corresponding ester, typically the ethyl or methyl ester. This method is favored for its high yield and relatively straightforward procedure.

Experimental Protocol: Hydrolysis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate

This protocol details the base-catalyzed hydrolysis of ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Step 1: Saponification

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate in ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) to the flask. A typical molar ratio is 1:1.2 of ester to NaOH.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction.

Step 2: Work-up and Acidification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water.

-

Wash the aqueous solution with a non-polar organic solvent, such as diethyl ether or ethyl acetate, to remove any unreacted ester or non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 by the dropwise addition of a concentrated acid, such as hydrochloric acid (HCl), while stirring in an ice bath.

-

A white precipitate of this compound will form.

Step 3: Isolation and Purification

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

Dry the product under vacuum to yield the purified this compound.

Causality Behind Experimental Choices:

-

Base-Catalyzed Hydrolysis: The use of a strong base like NaOH is crucial for the saponification of the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol.

-

Acidification: The final acidification step is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid, which is less soluble in water.

-

Washing with Organic Solvent: This step is important for removing any non-polar impurities, ensuring a higher purity of the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is dominated by its two key functional groups: the carboxylic acid and the pyrazole ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional class, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For instance, reaction with methanol and a catalytic amount of sulfuric acid will produce methyl 1-methyl-1H-pyrazole-4-carboxylate.[7]

-

Amide Formation: Activation of the carboxylic acid, for example with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with an amine, leads to the formation of amides. This is a crucial reaction for the synthesis of many biologically active molecules.[8]

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 1-methyl-1H-pyrazole-4-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents.

-

Electrophilic Aromatic Substitution: The pyrazole ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atoms. However, the C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[9]

-

N-Alkylation/Arylation: The lone pair of electrons on the N2 nitrogen atom can participate in reactions with electrophiles, although the N1 position is already methylated.

-

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) and other coordination complexes.[2]

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the two pyrazole ring protons, and the acidic proton of the carboxylic acid. The chemical shifts of the pyrazole protons provide information about the electronic environment of the ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the carboxylic acid.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at m/z = 126. Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 109) and -COOH (m/z = 81).[4][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyrazole ring.[5]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development.

Agrochemicals

A primary application of this compound is in the synthesis of fungicides.[2] It is a key building block for a class of succinate dehydrogenase inhibitor (SDHI) fungicides. The carboxylic acid is typically converted to an amide to produce the final active ingredient.[8]

Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, and derivatives of this compound are actively being investigated for various therapeutic applications.[1][2] These include:

-

Anticonvulsant Activity: Some studies have suggested potential anticonvulsant properties for this compound and its derivatives.[2]

-

Anticancer and Anti-inflammatory Agents: The pyrazole scaffold is present in several approved anti-inflammatory and anticancer drugs.[2][3] The ability to easily derivatize the carboxylic acid group allows for the synthesis of libraries of compounds for screening against various biological targets.

Materials Science

The ability of the pyrazole nitrogen atoms to coordinate with metal ions has led to its use in the construction of Metal-Organic Frameworks (MOFs).[2] These materials have potential applications in gas storage, separation, and catalysis.

Conclusion

This compound is a versatile and valuable chemical entity with a well-defined set of physical and chemical properties. Its straightforward synthesis and the dual reactivity of its carboxylic acid and pyrazole functionalities make it an important intermediate for the development of new fungicides, pharmaceuticals, and advanced materials. This guide provides a foundational understanding of this compound, intended to support researchers and scientists in their endeavors to utilize this potent building block for innovation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 4. This compound | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR spectrum [chemicalbook.com]

- 6. sid.ir [sid.ir]

- 7. This compound METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. scienceready.com.au [scienceready.com.au]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the pKa of 1-methyl-1H-pyrazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical development.[1] Structurally, it features a five-membered pyrazole ring with a methyl group at the N-1 position and a carboxylic acid at the C-4 position.[1][2] This molecule serves as a crucial intermediate, most notably in the synthesis of a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[3]

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH.[4] For a compound like this compound, its pKa value is paramount. It governs critical properties such as aqueous solubility, lipophilicity, and the ability to interact with biological targets. Consequently, a thorough understanding of its pKa is essential for optimizing synthetic routes, formulating products, and predicting pharmacokinetic and pharmacodynamic behavior in drug and pesticide development.

This guide provides a comprehensive analysis of the pKa of this compound, detailing its theoretical basis, experimental and computational determination methods, and the practical implications of this vital parameter.

Physicochemical Properties and the pKa Value

The defining characteristics of this compound are summarized below. The pKa value, in particular, points to its nature as a moderately weak acid, comparable to other aromatic carboxylic acids.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Predicted pKa | 3.88 ± 0.10 | [1] |

| Melting Point | 203-208°C | [1] |

| Physical Form | Solid | |

| InChI Key | UPPPWUOZCSMDTR-UHFFFAOYSA-N | [1] |

| CAS Number | 5952-92-1 | [2][5][6] |

The Chemical Significance of the pKa

The predicted pKa value of 3.88 indicates that at a pH of 3.88, this compound exists in a 50:50 equilibrium between its protonated (neutral) form and its deprotonated (anionic) conjugate base.[4]

Dissociation Equilibrium: C₅H₆N₂O₂ ⇌ C₅H₅N₂O₂⁻ + H⁺[1]

This acidity is a direct consequence of the molecule's electronic structure. The pyrazole ring is an electron-withdrawing system due to the electronegativity of its two nitrogen atoms. This inductive effect pulls electron density away from the carboxylic acid group, weakening the O-H bond and facilitating proton donation. Crucially, the resulting carboxylate anion (the conjugate base) is stabilized by resonance, with the negative charge delocalized across the oxygen atoms and further stabilized by the electron-withdrawing nature of the heterocyclic ring.[1] This stabilization of the conjugate base is the primary driver for the compound's acidity.

Caption: Resonance stabilization of the carboxylate anion.

Determination of pKa: Methodologies and Protocols

Accurate pKa determination is achievable through both experimental and computational approaches. Each offers unique advantages, and often, a combination of methods provides the most robust and validated results.

Experimental Determination

Experimental methods typically involve monitoring a pH-dependent physical property during a titration, which generates a sigmoidal curve from which the pKa can be derived at the inflection point.[7]

1. Potentiometric Titration

This is the gold-standard method for pKa determination. It involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Step-by-Step Protocol:

-

Preparation: Prepare a ~0.01 M solution of this compound in deionized water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

-

Titrant: Use a standardized solution of a strong base, typically 0.1 M NaOH, as the titrant.

-

Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the analyte solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the inflection point can be found by plotting the first derivative (ΔpH/ΔV) against the titrant volume.

2. UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes upon ionization. The pyrazole ring system allows for this technique.

Step-by-Step Protocol:

-

Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.[8]

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 2.5 to 5.5).

-

Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the pre-determined analytical wavelengths.

-

Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[7]

Caption: Generalized workflow for experimental pKa determination.

Computational pKa Prediction

In silico methods are invaluable for predicting pKa values, especially during early-stage research when the physical compound may not be available.[4][9] These methods rely on quantum chemical calculations to determine the Gibbs free energy of the dissociation reaction.[10]

Theoretical Basis:

The pKa is directly proportional to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in solution. The challenge lies in accurately calculating this value, which requires accounting for the complex effects of solvation.[10][11]

Computational Workflow:

-

Structure Optimization: The 3D structures of both the protonated acid (HA) and the deprotonated conjugate base (A⁻) are optimized using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[12]

-

Solvation Energy Calculation: The change in solvation free energy is critical because the charge state of the molecule changes upon dissociation.[10] This is typically calculated using an implicit solvation model like the Polarizable Continuum Model (PCM). For higher accuracy, a few explicit solvent molecules can be included in the quantum mechanical calculation.[11]

-

Thermodynamic Cycle: A thermodynamic cycle (also known as a direct method) is used to calculate the free energy of the reaction in solution. This involves calculating the gas-phase deprotonation energy and the solvation free energies of all species involved (HA, A⁻, and H⁺).

-

pKa Calculation: The final pKa is calculated from the ΔG° of the reaction in solution. The free energy of the solvated proton is a well-established, albeit challenging, value that must be included.

Caption: Thermodynamic cycle for computational pKa prediction.

Applications in Agrochemical and Pharmaceutical Development

The pKa of 3.88 has profound implications for the application of this compound and its derivatives.

-

Synthesis: As an intermediate, its acidity dictates the reaction conditions needed for derivatization, such as amide coupling to form SDHI fungicides. The carboxylate anion, formed under basic conditions, is the nucleophile in some synthetic steps.

-

Pharmacokinetics (for derivatives): The ionization state of a final active ingredient (like a fungicide) derived from this acid influences its absorption, distribution, metabolism, and excretion (ADME). At physiological pH (~7.4), a derivative retaining an acidic proton with a pKa of ~3.9 will be almost entirely in its anionic, deprotonated form. This increases water solubility but can decrease membrane permeability, affecting how the compound moves through a plant or a target organism.

-

Formulation: Understanding the pKa is critical for developing stable and effective formulations. For example, it determines whether a salt formulation would be advantageous for improving solubility and bioavailability.

Conclusion

This compound is a moderately weak acid with a predicted pKa of 3.88 ± 0.10.[1] This acidity is imparted by the electron-withdrawing pyrazole ring, which stabilizes the resulting carboxylate conjugate base. This fundamental property can be accurately determined through well-established experimental techniques like potentiometric and spectrophotometric titration, or reliably predicted using modern computational chemistry methods. For scientists in drug discovery and agrochemical research, a firm grasp of this pKa value is not merely academic; it is a cornerstone for rational molecular design, synthesis optimization, and the development of effective, bioavailable end-products.

References

- Smolecule. (2023, August 15). Buy this compound | 5952-92-1.

- ResearchGate. (2025, August 6). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.

- Sigma-Aldrich. This compound | 5952-92-1.

- Reddit. (2024, September 10). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds.

- Cherry. (2015, May 26). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.

- PubChem. This compound | C5H6N2O2 | CID 643160.

- Chemsrc. (2025, August 23). This compound | CAS#:5952-92-1.

- Stenutz. This compound.

- MDPI.

- Rupp, M. Predicting the pKa of Small Molecules.

- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- NIH. (2013, August 8).

- ResearchGate. (2025, August 8).

Sources

- 1. Buy this compound | 5952-92-1 [smolecule.com]

- 2. This compound | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. mrupp.info [mrupp.info]

- 5. This compound | CAS#:5952-92-1 | Chemsrc [chemsrc.com]

- 6. This compound [stenutz.eu]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazole-4-carboxylic acid is a pivotal building block in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its synthesis, particularly from readily available starting materials like ethyl acetoacetate, is a subject of significant interest for process chemists and drug discovery scientists. This guide provides an in-depth, scientifically grounded overview of a robust and regioselective synthetic route. We will dissect the strategic considerations behind each synthetic transformation, from the initial heterocycle formation via the Knorr pyrazole synthesis to the critical N-methylation and final ester hydrolysis. The causality of experimental choices, mechanistic underpinnings, and detailed, actionable protocols are presented to ensure both conceptual understanding and practical applicability.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5] The specific substitution pattern of this compound endows it with unique physicochemical properties, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical compounds.[6][7] Its utility is demonstrated in a range of developmental and marketed drugs, where it often serves as a key fragment for engaging with biological targets.[4] The ability to efficiently and selectively synthesize this molecule is therefore a critical enabler for advancing novel therapeutic programs.

Strategic Overview of the Synthesis

The synthesis of this compound from ethyl acetoacetate is a multi-step process that can be logically divided into three key stages:

-

Formation of the Pyrazole Core: This is achieved through the classic Knorr pyrazole synthesis, a condensation reaction between the β-ketoester (ethyl acetoacetate) and a suitable hydrazine source.[5][8][9]

-

Regioselective N-Methylation: This step introduces the methyl group onto the pyrazole nitrogen. A significant challenge lies in controlling the regioselectivity to favor methylation at the N1 position over the N2 position.[10][11]

-

Ester Hydrolysis: The final transformation involves the saponification of the ethyl ester to the desired carboxylic acid.[12][13][14]

This guide will elaborate on each of these stages, providing both the mechanistic rationale and practical execution details.

Stage 1: Knorr Pyrazole Synthesis - Constructing the Heterocyclic Core

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the formation of pyrazole and pyrazolone rings from 1,3-dicarbonyl compounds and hydrazines.[5]

Reaction Mechanism

The reaction commences with the nucleophilic attack of a nitrogen atom from methylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl leads to cyclization. Elimination of ethanol from the cyclic intermediate yields the pyrazolone tautomer, which exists in equilibrium with the more stable aromatic pyrazole form.[8][9][15]

Diagram 1: Mechanism of the Knorr Pyrazole Synthesis

Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl acetoacetate

-

Methylhydrazine (40% aqueous solution)

-

Acetic Anhydride

-

Triethyl orthoformate

-

Sodium Hydroxide

-

Hydrochloric Acid

Procedure:

This synthesis can be approached in a multi-step, one-pot fashion as described in patent literature, which is often advantageous for process efficiency.[16]

-

Step A: Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: In a reaction vessel equipped with a stirrer and condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[16] Heat the mixture, for example, to 100-105°C, for several hours.[17] The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Step B: Cyclization with Methylhydrazine: After cooling the reaction mixture, it is added to a pre-cooled solution of 40% aqueous methylhydrazine and sodium hydroxide.[16] This cyclization reaction is typically exothermic and should be performed with adequate cooling to maintain control.

-

Work-up and Isolation: Upon completion of the cyclization, the product is typically extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Stage 2: Regioselective N-Methylation - The Critical Step

The N-methylation of an existing pyrazole ring presents a significant synthetic hurdle: controlling the site of methylation. Unsymmetrically substituted pyrazoles have two non-equivalent nitrogen atoms (N1 and N2), and their similar reactivity often leads to the formation of a mixture of regioisomers, which can be challenging to separate.[10] Traditional methylating agents like methyl iodide or dimethyl sulfate typically offer poor selectivity.[10][18]

Strategies for Regiocontrol

Several factors influence the N1/N2 selectivity of pyrazole methylation, including:

-

Steric Hindrance: Bulky substituents on the pyrazole ring can direct methylation to the less sterically hindered nitrogen.[10]

-

Electronic Effects: The electronic properties of substituents can alter the nucleophilicity of the adjacent nitrogens.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.[10]

-

Methylating Agent: The nature of the methylating agent is crucial. Advanced reagents have been developed to enhance selectivity.[10]

A highly effective modern approach to achieve N1-selectivity is the use of sterically demanding α-halomethylsilanes as "masked" methylating reagents.[18][19][20][21]

Recommended Protocol: N1-Selective Methylation using (Chloromethyl)triisopropoxysilane

This method offers excellent regioselectivity (often >90%) for the N1-methylation of pyrazoles.[10][18][20]

Materials:

-

Ethyl pyrazole-4-carboxylate (from Stage 1)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

(Chloromethyl)triisopropoxysilane

-

Tetrabutylammonium fluoride (TBAF) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Deprotonation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole substrate and dissolve it in a mixture of anhydrous THF and DMSO. Cool the solution to 0°C in an ice bath. Add KHMDS portion-wise and stir the mixture for 30 minutes.[10]

-

N-Alkylation: Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[10]

-

Protodesilylation: Upon completion of the N-alkylation step, add a TBAF solution and water to the reaction mixture. Heat the mixture to 60°C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[10]

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired ethyl 1-methyl-1H-pyrazole-4-carboxylate.[10]

Diagram 2: Workflow for N1-Selective Methylation

Stage 3: Ester Hydrolysis - The Final Conversion

The final step in the synthesis is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved through saponification, which is the base-mediated hydrolysis of an ester.[12][13][14]

Reaction Mechanism

Saponification is an irreversible process under basic conditions.[12] The mechanism involves the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of an alkoxide ion (ethoxide in this case) to yield the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidic work-up is required to protonate the carboxylate and afford the desired carboxylic acid.[12][22]

Experimental Protocol: Saponification of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 1-methyl-1H-pyrazole-4-carboxylate

-

Methanol or Ethanol

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Hydrolysis: Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as methanol or ethanol. Add an aqueous solution of NaOH or KOH.[13] The reaction can be stirred at room temperature or heated to reflux to expedite the hydrolysis.[13] Monitor the reaction by TLC until the starting ester is completely consumed.

-

Work-up: After cooling the reaction mixture, remove the alcohol solvent under reduced pressure. The remaining aqueous solution contains the sodium or potassium salt of the carboxylic acid.

-

Acidification and Extraction: Cool the aqueous solution in an ice bath and carefully acidify it with HCl until the solution is acidic (pH ~2-3). The carboxylic acid will precipitate out of the solution. Extract the product with a suitable organic solvent like ethyl acetate.[13]

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Data Summary

| Step | Product | Typical Yield | Purity | Analytical Methods |

| Stage 1 | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 70-85% | >95% | TLC, GC-MS, ¹H NMR |

| Stage 2 | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 75-90% | >98% (N1 isomer) | TLC, LC-MS, ¹H NMR, ¹³C NMR |

| Stage 3 | This compound | 90-98% | >99% | TLC, LC-MS, ¹H NMR, Melting Point |

Conclusion

The synthesis of this compound from ethyl acetoacetate is a well-established and reliable process. By employing the Knorr pyrazole synthesis for the initial ring formation, a regioselective N-methylation strategy to control the introduction of the methyl group, and a straightforward saponification for the final hydrolysis, this valuable building block can be obtained in high yield and purity. The methodologies and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to access this and other similarly important heterocyclic scaffolds, thereby accelerating the discovery and development of new medicines.

References

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(7), 4221–4224. [Link]

-

Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Books. [Link]

-

Zhang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Cottineau, C., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108. [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

-

R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

-

Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (n.d.). [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

-

YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

-

Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

-

This compound METHYL ESTER synthesis. (n.d.). [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

OperaChem. (2024). Saponification-Typical procedures. [Link]

-

YouTube. (2015). Esters 6. Alkaline hydrolysis of esters (inc. saponification). [Link]

-

Chemistry LibreTexts. (2023). Saponification. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubMed Central. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

ACS Publications. (n.d.). The Saponification of Ethyl Esters of Aliphatic Acids. [Link]

- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

Sources

- 1. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound | 5952-92-1 [smolecule.com]